molecular formula C9H8N2O B14412778 4-(N-Hydroxyethanimidoyl)benzonitrile CAS No. 82052-54-8

4-(N-Hydroxyethanimidoyl)benzonitrile

Cat. No.: B14412778
CAS No.: 82052-54-8
M. Wt: 160.17 g/mol
InChI Key: AYZRZZDZTBNDOB-UHFFFAOYSA-N
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Description

4-(N-Hydroxyethanimidoyl)benzonitrile is a benzonitrile derivative featuring a hydroxyethanimidoyl group at the para position of the benzene ring. These compounds often serve as intermediates or active components in medicinal chemistry and materials science due to their versatile functional groups, which enable hydrogen bonding, π-π stacking, and interactions with biological targets. The hydroxyethanimidoyl moiety likely enhances solubility and binding affinity through hydrogen-bond donor/acceptor capabilities, similar to other substituted benzonitriles discussed in the literature .

Properties

CAS No.

82052-54-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile

InChI

InChI=1S/C9H8N2O/c1-7(11-12)9-4-2-8(6-10)3-5-9/h2-5,12H,1H3

InChI Key

AYZRZZDZTBNDOB-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Structural and Functional Analysis of 4-(N-Hydroxyethanimidoyl)benzonitrile

This compound belongs to the class of substituted benzonitriles characterized by a nitrile group at the para position of the benzene ring and an N-hydroxyethanimidoyl moiety. The hydroxyethanimidoyl group (-NH-C(OH)-CH2-) introduces both hydrogen-bonding capacity and steric complexity, influencing reactivity in subsequent transformations. While no direct synthesis reports for this compound exist in the provided sources, analogous compounds such as 4-hydroxybenzonitrile, 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile, and 3-hydroxy-4-amino-benzonitrile offer foundational protocols for nitrile functionalization and hydroxylation.

Demethylation of Methoxybenzonitrile Precursors

A prevalent strategy for synthesizing hydroxy-substituted benzonitriles involves the demethylation of methoxy precursors. For example, 4-hydroxybenzonitrile is synthesized via the reaction of 4-methoxybenzonitrile with sodium 4-chlorophenoxide at elevated temperatures (250–280°C), yielding 76.5% product. This method leverages nucleophilic aromatic substitution, where the phenoxide ion displaces the methoxy group.

Reaction Conditions and Optimization

  • Temperature : 250–280°C (metal bath)
  • Reagents : Sodium 4-chlorophenoxide (1.05 eq)
  • Solvent : Solvent-free (neat conditions)
  • Yield : 76.5%

Adapting this protocol for this compound would require substituting the methoxy group with a protected hydroxyethanimidoyl moiety. For instance, introducing an ethoxyethyl-protected imine group prior to demethylation could enable subsequent deprotection to yield the target compound.

Cyanation of Halogenated Benzene Derivatives

Transition metal-catalyzed cyanation offers a versatile route to benzonitriles. Source details the synthesis of 3-hydroxy-4-amino-benzonitrile via bromination followed by cyanation using CuCN in dimethylformamide (DMF) at 120–175°C. This two-step process achieves a 75% yield, highlighting the efficiency of palladium or copper catalysts in facilitating C–CN bond formation.

Key Steps :

  • Bromination : Treatment of benzoxazolinone with bromine at 0–20°C.
  • Cyanation : CuCN-mediated substitution at 120–175°C under nitrogen.

For this compound, a similar approach could involve brominating a pre-functionalized benzene ring containing the hydroxyethanimidoyl group, followed by cyanation. However, the stability of the imidoyl group under high-temperature cyanation conditions must be verified.

Comparative Analysis of Synthetic Routes

The table below evaluates potential methods based on yield, scalability, and functional group compatibility:

Method Starting Material Conditions Yield Advantages Challenges
Demethylation 4-methoxybenzonitrile 250°C, Na 4-chlorophenoxide 76.5% High yield, solvent-free High temperatures, corrosive reagents
Cyanation Bromobenzoxazolinone CuCN, DMF, 120–175°C 75% Robust for nitrile introduction Requires halogenated precursors
Condensation (hypothetical) 4-acetylbenzonitrile NH2OH, HCl/EtOH N/A Mild conditions, straightforward Unverified stability of imidoyl group

Mechanistic Insights and Side Reactions

Demethylation Mechanism :
The reaction proceeds via nucleophilic attack by the phenoxide ion on the electron-deficient methoxy carbon, followed by elimination of methanol. Competing side reactions include over-dealkylation or ring halogenation if residual halides are present.

Cyanation Side Reactions :
In copper-mediated reactions, dimerization of intermediates or formation of copper complexes can reduce yields. Source highlights the importance of inert atmospheres to prevent oxidation byproducts.

Industrial-Scale Considerations

Scalability of the demethylation method is limited by the need for high-temperature metal baths, which pose safety risks. Alternatively, the cyanation route benefits from standardized transition metal catalysis protocols, as demonstrated in the synthesis of 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile using refluxing toluene (110–115°C) and ethanol recrystallization.

Process Recommendations :

  • Catalyst Recycling : Implement Pd/C or Cu nanoparticle catalysts to reduce costs.
  • Continuous Flow Systems : Mitigate exothermic risks in high-temperature steps.

Chemical Reactions Analysis

Types of Reactions

4-(N-Hydroxyethanimidoyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 typically yields primary amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

4-(N-Hydroxyethanimidoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-Hydroxyethanimidoyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also undergo various transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Key Observations :

  • Triazole and chlorophenyl groups (e.g., compound 1c) enhance cytotoxicity, likely through interactions with cellular kinases or DNA .
  • Oxazole-ethynyl substituents improve nonlinear optical properties, making them suitable for photonic applications .
  • Thiazolidinone and trifluoromethyl groups (e.g., 5FB) stabilize receptor-ligand interactions via hydrophobic and H-bonding effects .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, stability, and bioavailability:

Table 3: Key Physicochemical Comparisons

Compound Name Property Value/Observation Reference
4-DMDBA Nonlinear optical (βHRS) 90 × 10⁻³⁰ cm⁴·statvolt⁻¹
4-(Aminomethyl)benzonitrile HCl Solubility High aqueous solubility (amine protonation)
TMC278/Rilpivirine LogP/Bioavailability Balanced amphiphilicity enhances oral absorption
3-(Dimethylamino)benzonitrile Halogen/H-bond interactions Forms stable complexes with CHI₃ (Kd ~ 10³ M⁻¹)

Insights :

  • Aminomethyl groups improve water solubility, critical for drug formulation .
  • Dimethylamino groups enhance halogen-bonding capacity, useful in supramolecular chemistry .
  • Amphiphilic design (e.g., TMC278) optimizes bioavailability by balancing lipophilic and hydrophilic moieties .

Contradictions and Limitations

While most studies highlight substituent-dependent benefits, some trade-offs exist:

  • Triazole derivatives (e.g., 1c) show potent cytotoxicity but may face metabolic instability due to oxidative degradation .
  • Ethynyl linkers (e.g., oxazole derivatives) enhance optical properties but complicate synthetic scalability .

Q & A

Q. How to design experiments for studying intramolecular charge transfer (ICT) in derivatives?

  • Methodological Answer :
  • Solvatochromism Assays : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane → DMSO) to track ICT band shifts .
  • Transient Absorption Spectroscopy : Resolves ICT state lifetimes and quantifies non-radiative decay rates .

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